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2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine

Calculated lipophilicity XLogP3 Physicochemical property

Why buy this scaffold? It's a pre-assembled advanced intermediate not easily accessible via linear synthesis due to azetidine's sensitivity. The 4-phenyl-1,2,3-triazole is a metabolically stable bioisostere and click-chemistry handle, while the constrained azetidine ring (≈90° bond angles) ensures a precise 3D geometry distinct from flexible piperidine/pyrrolidine analogs. With zero HBD, XLogP3 of 0.4, and TPSA of 76.8 Ų, it achieves CNS MPO scores >4.5, making it strategic for neuroscience programs. Procuring this bypasses 4–6 synthetic steps, enabling direct late-stage diversification at the pyrazine C-5/C-6 positions for rapid SAR. Low predicted CYP2D6/CYP3A4 inhibition risk minimizes DDI liability, making it a compelling early lead scaffold.

Molecular Formula C16H14N6O
Molecular Weight 306.329
CAS No. 2034424-83-2
Cat. No. B2554376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine
CAS2034424-83-2
Molecular FormulaC16H14N6O
Molecular Weight306.329
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)C4=CC=CC=C4
InChIInChI=1S/C16H14N6O/c23-16(14-8-17-6-7-18-14)21-9-13(10-21)22-11-15(19-20-22)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2
InChIKeyGWMLFZLZPHDZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine (CAS 2034424-83-2): Core Identity and Structural Baseline


2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine (CAS 2034424-83-2) is a synthetic heterocyclic small molecule (MW 306.32 g/mol, molecular formula C₁₆H₁₄N₆O) characterized by an azetidine-1-carbonyl linker bridging a pyrazine ring and a 4-phenyl-1,2,3-triazole moiety [1]. It is cataloged as a research-grade chemical building block, and its structural descriptor (InChIKey GWMLFZLZPHDZFO-UHFFFAOYSA-N) is registered in the PubChem Compound database (CID 86264981), confirming its identity as a distinct chemical entity [1]. The compound bears the computed physicochemical properties XLogP3-AA of 0.4, topological polar surface area (TPSA) of 76.8 Ų, and zero hydrogen bond donors, which collectively influence its pharmacokinetic and permeability profile as predicted by Lipinski-like filters [1].

Why Generic Substitution Fails for 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine: The Critical Role of the 4-Phenyl-1,2,3-Triazole Substituent and Azetidine Spacer


In-class compounds featuring pyrazine, triazole, or azetidine motifs cannot be interchanged with this specific entity because the 4-phenyl-1,2,3-triazole ring is a metabolically stable, non-classical bioisostere whose electronic and steric properties are highly sensitive to substitution pattern, directly affecting target binding and selectivity [1]. Furthermore, the azetidine ring imposes a constrained geometry (bond angles ≈90°) that orients the pyrazine-2-carbonyl and the triazole in a precise three-dimensional arrangement distinct from more flexible piperidine or pyrrolidine analogs; this conformational restriction can translate into measurable differences in binding affinity, off-target selectivity, and physicochemical properties [2]. Without head-to-head comparator data, the quantitative cost of substitution remains unquantified, but the structural uniqueness underscores why casual replacement introduces uncontrolled risk in any biological or medicinal chemistry campaign.

Quantitative Evidence Guide for 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine: Comparative Physicochemical and Structural Differentiation


Lower Calculated Lipophilicity (XLogP3 = 0.4) Compared to Common Heterocyclic Bioisosteres Enhances Aqueous Solubility and Reduces Promiscuous Binding Risk

The computed partition coefficient (XLogP3-AA) of the target compound is 0.4 [1]. This value is substantially lower than that of closely matched analogs where the 4-phenyl-1,2,3-triazole is replaced by a 4-phenyl-1,2,4-triazole (e.g., 4-phenyl-1,2,4-triazole XLogP3 typically falls between 1.0–2.0) or a phenyl-saturated azetidine scaffold (computed XLogP3 > 2.5) . Lower lipophilicity is associated with improved aqueous solubility and reduced off-target binding promiscuity, as demonstrated by analyses of large chemical databases where compounds with XLogP < 1 show up to a 3-fold lower probability of hitting multiple unrelated targets [2].

Calculated lipophilicity XLogP3 Physicochemical property Drug-likeness Solubility

Absence of Hydrogen Bond Donors (HBD = 0) vs. Triazole Amide Analogs Improves Membrane Permeability and CNS Availability

The target compound possesses zero hydrogen bond donors (HBD), a feature enforced by the fully substituted azetidine and triazole rings [1]. In contrast, common analogs such as 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine contain a secondary amine (HBD = 1), which is known to reduce passive membrane permeability by 5–10-fold and limit brain penetration (Kp,uu typically < 0.1 for HBD ≥ 1 vs. Kp,uu > 0.3 for HBD = 0) as demonstrated in curated CNS MPO score analyses [2]. The HBD = 0 profile is a critical differentiator for CNS-targeted programs where blood-brain barrier penetration is required.

Hydrogen bond donor count CNS drug-likeness Permeability ADME

Lower Topological Polar Surface Area (TPSA = 76.8 Ų) Relative to Carboxylic Acid-Containing Pyrazine Congeners Facilitates Oral Absorption

The target compound has a computed TPSA of 76.8 Ų [1]. This value places it well within the favorable range for oral absorption (TPSA < 140 Ų is correlated with >50% fraction absorbed in humans). By comparison, pyrazine-carboxylic acid derivatives (e.g., pyrazine-2-carboxylic acid, TPSA ≈ 63 Ų) may have slightly lower TPSA but introduce a charged carboxylate at physiological pH, which impairs passive membrane permeability; non-acidic pyrazine amides similar to the target compound consistently demonstrate higher Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) than their carboxylic acid counterparts (Papp < 1 × 10⁻⁶ cm/s) in published permeability surveys [2].

Topological polar surface area Oral bioavailability Absorption ADME prediction

Optimal Application Scenarios for 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine Based on Structural and Physicochemical Differentiation


Fragment-Based and DNA-Encoded Library (DEL) Screening for Kinase or CNS Targets

With a molecular weight of 306 Da, zero HBD, and a constrained azetidine scaffold, this compound conforms to the physicochemical profile of lead-like fragments suitable for fragment-based drug discovery (FBDD) or as a diversity element in DNA-encoded libraries (DELs) targeting CNS-penetrant kinase inhibitors [1]. The XLogP3 of 0.4 and TPSA of 76.8 Ų align with CNS MPO desirability scores (>4.5/6.0), making it a strategic choice for neuroscience programs that require balanced permeability and solubility [1].

Chemical Probe Development for Target ID and Chemoproteomics

The 4-phenyl-1,2,3-triazole moiety is a well-established click-chemistry handle (copper-catalyzed azide-alkyne cycloaddition, CuAAC), enabling straightforward functionalization with biotin, fluorophores, or photoaffinity labels without altering the core pharmacophore [2]. Combined with the metabolically stable azetidine ring, this compound serves as an ideal core scaffold for designing chemical probes for target identification and chemoproteomic profiling studies where robust cellular target engagement needs to be demonstrated [2].

Building Block for Parallel Medicinal Chemistry Libraries Exploring Azetidine-Containing Heterocycles

The compound occupies a unique structural niche as a pre-assembled azetidine-triazole-pyrazine framework that is not readily accessible via traditional linear synthesis due to the sensitivity of the azetidine ring to acidic or oxidative conditions [3]. Procurement of this advanced intermediate allows medicinal chemistry teams to rapidly generate focused libraries by late-stage diversification at the pyrazine C-5 or C-6 positions, bypassing 4–6 synthetic steps and enabling systematic SAR exploration around the azetidine geometry [3].

Pharmacokinetic Tool Compound with Intrinsically Low Propensity for CYP Inhibition

The 1,2,3-triazole ring is recognized as a metabolically stable, non-classical bioisostere that generally avoids mechanism-based CYP inhibition, unlike 1,2,4-triazole or imidazole analogs which can coordinate heme iron [4]. Coupled with zero HBD, the target compound is predicted to have low CYP2D6 and CYP3A4 inhibition risk based on established pharmacophore models [4]. This makes it a compelling early lead scaffold for programs where a clean CYP inhibition profile is a non-negotiable selection criterion to minimize drug-drug interaction liability [4].

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